molecular formula C22H24N2OS B2457429 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1234884-62-8

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2457429
CAS No.: 1234884-62-8
M. Wt: 364.51
InChI Key: GNLCOWUUBZXUGT-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a piperidine ring, which is further substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reductive amination of a suitable ketone with a thiophen-3-ylmethylamine.

    Naphthamide Formation: The naphthamide core is introduced via an amide coupling reaction. This can be achieved by reacting the piperidine intermediate with 1-naphthoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the piperidine intermediate with the naphthamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine and thiophene moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
  • N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
  • N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Comparison:

  • N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity.
  • N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide has the thiophene ring in a different position, potentially altering its binding affinity and biological activity.
  • N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide and N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide feature different heterocyclic rings, which can significantly change their chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)23-14-17-8-11-24(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLCOWUUBZXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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